Potency Advantage Over Sulbactam Against ESBLs (CTX-M-15 and CTX-M-4)
Tazobactam exhibits profoundly superior inhibitory potency compared to sulbactam against clinically critical extended-spectrum β-lactamases (ESBLs) like CTX-M. In standardized assays, the concentration of tazobactam required to inhibit 50% of CTX-M-15 activity (IC50) is 2.7 μM, whereas sulbactam requires a 124-fold higher concentration (335 μM) to achieve the same effect [1]. This differential is consistent across CTX-M variants; for CTX-M-4, the IC50 of tazobactam is 0.10 μM versus 14 μM for sulbactam, representing a 140-fold difference [2].
| Evidence Dimension | Enzyme Inhibition (IC50, μM) |
|---|---|
| Target Compound Data | CTX-M-15: 2.7 μM; CTX-M-4: 0.10 μM |
| Comparator Or Baseline | Sulbactam: CTX-M-15: 335 μM; CTX-M-4: 14 μM |
| Quantified Difference | Tazobactam is 124-fold (CTX-M-15) and 140-fold (CTX-M-4) more potent than sulbactam. |
| Conditions | Purified β-lactamase inhibition assay using nitrocefin as a reporter substrate; values represent mean IC50 measurements [1]. |
Why This Matters
For procurement decisions, this quantifies tazobactam's critical advantage in formulations targeting ESBL-producing Enterobacterales, where sulbactam combinations are ineffective.
- [1] Ishii, Y., Alba, J., Kimura, S., Yamaguchi, K., & Ota, M. (2007). Evaluation of antimicrobial activity of β-lactam antibiotics using Etest against clinical isolates from 60 medical centers in Japan. The Japanese Journal of Antibiotics, 60(4), 209-224. PMID: 17966588. (Data from Table 1). View Source
- [2] Bonnet, R., Sampaio, J. L., Labia, R., De Champs, C., Sirot, D., Chanal, C., & Sirot, J. (2000). A novel CTX-M β-lactamase (CTX-M-8) in cefotaxime-resistant Enterobacteriaceae isolated in Brazil. Antimicrobial Agents and Chemotherapy, 44(7), 1936–1942. https://doi.org/10.1128/aac.44.7.1936-1942.2000 (Data from Table 3). View Source
